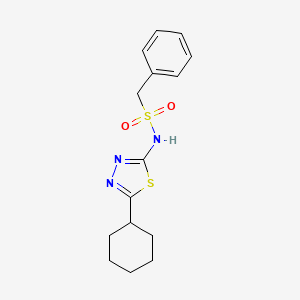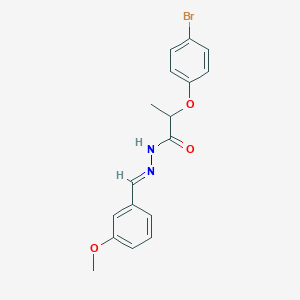![molecular formula C12H14N2O B5848629 [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a pyrrole derivative that has shown promise as a tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been used in a variety of scientific research applications. One of the most promising uses of this compound is in the study of GABA receptors. GABA receptors are important targets for drugs that are used to treat anxiety and other neurological disorders. [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been shown to selectively modulate GABA receptors, making it a useful tool for studying the function of these receptors.
Mecanismo De Acción
The mechanism of action of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is not yet fully understood. However, it is believed that this compound acts as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where GABA binds.
Biochemical and Physiological Effects
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA receptors, this compound has been shown to modulate the activity of other neurotransmitter receptors, including nicotinic acetylcholine receptors and NMDA receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is its selectivity for GABA receptors. This makes it a useful tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol. One area of interest is the development of more potent analogs of this compound that could be used in experiments where higher concentrations are needed. Another area of interest is the study of the effects of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol involves the reaction of 2,5-dimethylpyrrole with pyridine-4-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain a pure sample of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol.
Propiedades
IUPAC Name |
(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODFKDTAKRVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)


![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)